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Zinc orotate dihydrate

Cat. No.: B13150764
CAS No.: 270083-97-1
M. Wt: 411.6 g/mol
InChI Key: KAXHRUFHOVCLAS-UHFFFAOYSA-L
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Description

General Context of Orotate (B1227488) Compounds in Medicinal and Inorganic Chemistry Research

Orotic acid, historically known as vitamin B13, is a key intermediate in the biosynthesis of pyrimidine (B1678525) nucleotides, which are essential components of DNA and RNA. wikipedia.orgncats.io In the realm of medicinal and inorganic chemistry, orotic acid and its salts, known as orotates, have garnered considerable attention. researchgate.net Orotate compounds are investigated for their potential as carriers for metal ions, potentially enhancing their bioavailability. wikipedia.orgresearchgate.net The ability of the orotate anion to bind with various metals has led to the synthesis and study of numerous metal-orotate complexes, including those with lithium, cobalt, manganese, nickel, and zinc. wikipedia.orgijesi.org

Researchers have explored the diverse applications of these compounds, ranging from their use in electrolyte substitution for heart and liver protection to their screening as potential anticancer and antimicrobial agents. researchgate.netijesi.org The coordination chemistry of orotic acid is particularly rich, as it can bind to metal ions in various modes, including monodentate, bidentate, and tridentate bridging, leading to the formation of complex coordination polymers. ijesi.orgacs.org This versatility makes orotate a valuable ligand in the construction of novel metal-organic frameworks with potential applications in catalysis, magnetism, and gas storage. ijesi.org

Fundamental Significance of Zinc in Biological Systems

Zinc is an indispensable trace element vital for the proper functioning of all forms of life, including humans, animals, plants, and microorganisms. wikipedia.org It is the second most abundant trace metal in the human body after iron. wikipedia.org The biological importance of zinc is underscored by its role as a cofactor in over 300 enzymes and its involvement with approximately 1000 transcription factors. wikipedia.org These proteins are crucial for a vast array of physiological processes.

The functions of zinc in biological systems are multifaceted and include:

Immune System Function: Zinc is essential for the proper development and function of cells that mediate both innate and adaptive immunity. medlineplus.govnih.gov

Wound Healing: It plays a critical role in every stage of the wound healing process, from coagulation and inflammation to tissue re-epithelialization and remodeling. medlineplus.gov

Protein and DNA Synthesis: Zinc is a key structural component of a large number of proteins, including enzymes involved in DNA and RNA synthesis. wikipedia.orglibretexts.org "Zinc finger" motifs, for instance, are protein structures that bind to DNA and regulate gene expression. wikipedia.orglibretexts.org

Cell Division and Growth: The element is necessary for cell proliferation and differentiation, making it particularly important during periods of rapid growth such as pregnancy, infancy, and childhood. medlineplus.gov

Sensory Perception: Zinc is required for maintaining the senses of taste and smell. medlineplus.gov

Zinc homeostasis is tightly regulated within the body, primarily by the intestines, to ensure a steady supply for these critical functions. wikipedia.org

Rationale for Investigating Zinc Orotate Dihydrate as a Distinct Chemical Entity

The investigation of this compound as a specific chemical entity stems from the convergence of the biological significance of zinc and the potential of orotic acid as a carrier molecule. researchgate.netontosight.ai The chemical formula for this compound is C₁₀H₈N₄O₈Zn·2H₂O, indicating it is a salt composed of one zinc ion, two orotate anions, and two water molecules. ontosight.ai

The primary rationale for studying this compound is the hypothesis that combining zinc with orotic acid may enhance the bioavailability of zinc. ontosight.aigoogle.com Orotic acid's ability to form stable complexes with metal ions and its role in nucleotide synthesis pathways suggest that it could facilitate the transport and utilization of zinc within the body. ncats.ioresearchgate.net

From a chemical perspective, this compound is of interest for its coordination chemistry and solid-state structure. ijesi.orgresearchgate.netresearchgate.net The way in which the orotate ligand coordinates with the zinc ion influences the compound's physical and chemical properties. ijesi.org Research into its synthesis and characterization provides insights into the fundamental interactions between metal ions and biologically relevant ligands. mdpi.com For instance, studies have explored its synthesis via precipitation methods and characterized its thermal stability. mdpi.comresearchgate.net Furthermore, the unique structural properties of zinc orotate have led to investigations into its potential applications beyond the biological sphere, such as a thermal stabilizer for polymers like poly(vinyl chloride) (PVC). mdpi.com

Table 1: Chemical Properties of this compound

Property Value Source
Chemical Formula C₁₀H₁₀N₄O₁₀Zn nih.gov
Molecular Weight 411.6 g/mol nih.govfda.gov
IUPAC Name zinc;2,4-dioxo-1H-pyrimidine-6-carboxylate;dihydrate nih.gov
CAS Number 270083-97-1 nih.gov
Synonyms Zinc diorotate dihydrate, Orotic acid zinc salt dihydrate nih.gov

Table 2: Research Findings on this compound

Research Area Key Findings Source
Synthesis Can be synthesized through a precipitation reaction. mdpi.com
Thermal Stability Exhibits enhanced thermal stability and can postpone the "zinc burning" effect in PVC. mdpi.com
Elemental Analysis Methods like ICP-MS have been developed to determine elemental impurities in the drug substance. researchgate.netijpsdronline.com
Coordination The orotate anion can act as a bidentate ligand, coordinating to the zinc ion through a pyrimidine nitrogen atom and a carboxylate oxygen atom. ijesi.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N4O10Zn B13150764 Zinc orotate dihydrate CAS No. 270083-97-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

270083-97-1

Molecular Formula

C10H10N4O10Zn

Molecular Weight

411.6 g/mol

IUPAC Name

zinc;2,4-dioxo-1H-pyrimidine-6-carboxylate;dihydrate

InChI

InChI=1S/2C5H4N2O4.2H2O.Zn/c2*8-3-1-2(4(9)10)6-5(11)7-3;;;/h2*1H,(H,9,10)(H2,6,7,8,11);2*1H2;/q;;;;+2/p-2

InChI Key

KAXHRUFHOVCLAS-UHFFFAOYSA-L

Canonical SMILES

C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].O.O.[Zn+2]

Origin of Product

United States

Synthetic and Preparative Methodologies for Zinc Orotate Dihydrate

Chemical Synthesis Routes and Mechanisms

The synthesis of zinc orotate (B1227488) dihydrate can be achieved through several chemical pathways, primarily categorized into aqueous and non-aqueous methods. The choice of method influences the reaction kinetics, product morphology, and impurity profile.

A prevalent and straightforward method for synthesizing zinc orotate dihydrate is through aqueous precipitation. mdpi.com This technique typically involves the reaction of a water-soluble zinc salt with orotic acid or its salt in an aqueous medium.

A common approach utilizes zinc acetate (B1210297) and orotic acid as starting materials. mdpi.com The reaction mechanism involves the deprotonation of the carboxylic acid group of orotic acid, which then coordinates with the Zn²⁺ ion. The low solubility of zinc orotate in water drives the precipitation of the complex. The general reaction can be represented as:

Zn(CH₃COO)₂ + 2 C₅H₄N₂O₄ + 2 H₂O → Zn(C₅H₃N₂O₄)₂·2H₂O + 2 CH₃COOH

Detailed research has identified optimized conditions for this reaction to maximize yield and purity. In one established method, orotic acid is first dissolved in water, sometimes with the aid of a base like sodium hydroxide (B78521) to form sodium orotate, enhancing its solubility. mdpi.com A solution of zinc acetate is then slowly added to the orotate solution. mdpi.com The mixture is heated to facilitate the reaction and promote the formation of a crystalline precipitate. mdpi.com

Table 1: Optimized Reaction Conditions for Aqueous Precipitation of this compound

Parameter Value Source
Reactants Orotic Acid, Zinc Acetate mdpi.com
Solvent Distilled Water mdpi.com
Temperature 85 °C mdpi.com
Reaction Time 1 hour mdpi.com
Reported Yield 78.6% mdpi.com

The resulting white solid is then isolated through filtration and washed to remove unreacted starting materials and byproducts, such as sodium acetate or acetic acid. mdpi.com

While aqueous methods are common, non-aqueous approaches offer alternatives, particularly for controlling crystal growth or when anhydrous products are desired. These methods can include direct reaction in organic solvents or solid-state synthesis techniques like mechanochemistry.

One report mentions the synthesis of a zinc(II) complex with orotic acid in a neutral, non-aqueous medium using zinc acetate dihydrate, although specific solvent details are not provided. nih.gov Generally, non-aqueous ligand substitution would involve dissolving a zinc salt and orotic acid in a suitable organic solvent where the reactants are soluble but the product, zinc orotate, is not, thus inducing precipitation.

A more contemporary and environmentally friendly non-aqueous approach is mechanochemical synthesis. This solvent-free method uses mechanical energy, such as ball milling, to initiate chemical reactions in the solid state. rsc.org While specific studies on the mechanochemical synthesis of this compound are not widely published, the synthesis of magnesium orotate via ball milling of magnesium oxide and orotic acid has been demonstrated. A similar approach for zinc orotate would involve milling a zinc source, like zinc oxide or zinc carbonate, directly with orotic acid. rsc.org

Mechanism of Mechanochemical Synthesis:

Grinding: Reactants (e.g., ZnO and H₂Or) are placed in a milling chamber with grinding balls.

Activation: The high-energy impacts from the balls provide the activation energy for the reaction, breaking down the crystal lattices of the reactants.

Reaction: Intimate mixing at the molecular level facilitates the acid-base reaction and formation of the zinc orotate salt.

This method is noted for its simplicity, scalability, and reduced environmental impact due to the absence of solvents. rsc.org

Considerations in Scalable Production Methodologies

Transitioning from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure efficiency, consistency, and economic viability. Manufacturers produce this compound in various grades, including standard and micronized powders, in quantities ranging from kilograms to metric tons. cphi-online.com

For scalable production, maintaining a controlled reaction environment is critical. Key parameters that influence yield and product quality include:

Temperature Control: As demonstrated in aqueous precipitation, temperature affects reaction rate and solubility. Large-scale reactors require efficient heating and cooling systems to maintain a uniform temperature profile throughout the reaction vessel. mdpi.com

pH Control: The pH of the reaction medium influences the deprotonation of orotic acid and the stability of the zinc complex. Precise pH monitoring and control are necessary for consistent product formation.

Reactant Concentration and Addition Rate: The concentration of reactants and the rate at which they are mixed can impact particle size, morphology, and the incorporation of impurities. Slow, controlled addition of the zinc salt solution is a common strategy to promote uniform crystal growth. mdpi.com

Agitation: Proper mixing is essential to ensure homogeneity and facilitate heat and mass transfer within the reactor. The type and speed of the agitator must be optimized to prevent localized concentration gradients and to control the particle size distribution of the precipitate.

Yield optimization involves a systematic study of these parameters. A reported yield of 78.6% in a lab-scale aqueous synthesis provides a benchmark. mdpi.com In an industrial setting, process optimization would aim to push this yield higher by minimizing losses during reaction, filtration, and drying, and by implementing strategies like recycling mother liquors where feasible.

Achieving high purity is crucial, especially for pharmaceutical or nutraceutical applications. The purification and isolation process typically involves multiple steps following the initial precipitation.

Filtration and Washing: The crude this compound precipitate is first separated from the reaction mixture by filtration. Subsequent washing is a critical step to remove soluble impurities. Washing with distilled water is standard practice for the aqueous route. mdpi.com The efficiency of washing can be enhanced by using multiple washing cycles or by techniques like reslurrying the filter cake in fresh solvent.

Drying: After washing, the product must be dried to remove residual water and any other volatile solvents. The drying temperature is a critical parameter; it must be high enough to remove water effectively without causing thermal decomposition of the compound or loss of the hydrated water molecules if the dihydrate form is desired. A drying temperature of 180 °C has been reported, which is notable as thermogravimetric analysis (TGA) shows the loss of water molecules occurs in the range of 25 to 300 °C. mdpi.com

Advanced Purification (Recrystallization): For achieving very high purity, recrystallization can be employed. This would involve dissolving the crude zinc orotate in a suitable solvent at an elevated temperature and then allowing it to cool slowly, causing the formation of purer crystals while impurities remain in the solution. The challenge lies in finding a suitable solvent, as zinc orotate has low solubility in water and is practically insoluble in common organic solvents.

Impurity Removal and Analysis: The final product's purity is often verified using advanced analytical techniques. For instance, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is used to quantify elemental impurities in the final drug substance, ensuring it meets stringent quality standards. researchgate.net

Advanced Characterization and Analytical Techniques of Zinc Orotate Dihydrate

Spectroscopic Methods for Structural and Electronic Analysis

Spectroscopic techniques are pivotal in elucidating the molecular structure and electronic behavior of zinc orotate (B1227488) dihydrate. These methods provide detailed information on the coordination between the zinc cation and the orotate ligand, as well as the energetic properties of the molecule.

Infrared (IR) Spectroscopy for Ligand-Metal Coordination and Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for investigating the coordination environment of zinc orotate dihydrate. The interaction between the zinc ion and the orotate ligand induces significant shifts in the vibrational frequencies of the ligand's functional groups. By comparing the IR spectrum of this compound with that of free orotic acid, the mode of coordination can be determined.

The key functional groups of the orotate ligand involved in coordination are the carboxylate group (-COO⁻) and the pyrimidine (B1678525) ring, which contains carbonyl (C=O) and amine (N-H) groups. The coordination of the zinc ion to the oxygen atoms of the carboxylate group and potentially to the carbonyl groups of the ring alters the bond strengths, leading to observable shifts in their respective stretching frequencies.

Key vibrational bands in the IR spectrum of this compound are indicative of its structure. The broad band observed in the higher frequency region is attributed to the O-H stretching vibrations of the water molecules, confirming the hydrated nature of the compound. The positions of the asymmetric and symmetric stretching vibrations of the carboxylate group are particularly important for understanding the coordination mode. Furthermore, shifts in the C=O and N-H stretching frequencies of the pyrimidine ring provide evidence of the involvement of these groups in the coordination sphere of the zinc ion. The far-infrared region of the spectrum would contain bands corresponding to the Zn-O stretching vibrations, directly evidencing the metal-ligand bond.

Table 1: Key Infrared (IR) Spectroscopy Vibrational Frequencies for this compound and its Ligand
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Significance in this compound
O-H (Water)Stretching3500-3200 (broad)Confirms the presence of water of hydration.
N-HStretching3500-3300Shifts upon coordination indicate involvement of the pyrimidine ring with the metal center.
C=OStretching1750-1650Shifts in these bands suggest coordination of the carbonyl groups to the zinc ion.
-COO⁻Asymmetric Stretching1650-1550The separation between these bands (Δν) is indicative of the carboxylate coordination mode (e.g., monodentate, bidentate).
-COO⁻Symmetric Stretching1450-1350
Zn-OStretchingBelow 600Direct evidence of the coordination bond between the zinc ion and the oxygen atoms of the orotate ligand.

Analysis of Electronic Spectra and Photoluminescent Properties

The electronic properties of this compound can be investigated through UV-Vis spectroscopy and photoluminescence studies. The electronic transitions within the molecule give rise to its absorption and emission characteristics. For a zinc-orotate complex, the emission spectrum shows an excitation wavelength at 270 nm. Current time information in Merrimack County, US. This results in a strengthened photoluminescence with a peak recorded at 376 nm. Current time information in Merrimack County, US.

These photoluminescent properties are attributed to n–π* and π–π* electronic transitions originating from the orotate ligand. Current time information in Merrimack County, US. The n–π* transitions involve the excitation of an electron from a non-bonding orbital (n), such as those on the oxygen and nitrogen atoms of the orotate ligand, to an anti-bonding π* orbital. The π–π* transitions involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital within the pyrimidine ring of the ligand. The coordination of the zinc ion can influence the energies of these transitions, often leading to shifts in the absorption and emission spectra compared to the free ligand.

Thermal Analysis Techniques

Thermal analysis methods are employed to evaluate the thermal stability and decomposition behavior of this compound. These techniques provide information on how the material behaves under controlled temperature changes.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, TGA reveals a multi-step decomposition process. The initial weight loss, which can begin at temperatures as low as 25°C and continue up to 300°C, corresponds to the loss of the two water molecules of hydration. sdiarticle4.com One study identified an estimated mass loss of 8.9% in this range, which is consistent with the removal of two water molecules. sdiarticle4.com Another study suggests that the lattice water molecules are entirely released at approximately 120°C. Current time information in Merrimack County, US.

Following dehydration, the anhydrous zinc orotate remains stable until further heating leads to the decomposition of the organic orotate ligand. This subsequent, more significant weight loss occurs at higher temperatures, with moderate degradation starting before complete disintegration around 370°C. Current time information in Merrimack County, US. The final residue of the thermal decomposition is expected to be zinc oxide.

Table 2: Thermal Decomposition Stages of this compound from TGA
Decomposition StageTemperature Range (°C)ProcessObserved Mass Loss (%)
1~25 - 300Dehydration (Loss of 2 H₂O)~8.9
2>300 - ~370Decomposition of the orotate ligandSubstantial

Elemental Analysis and Impurity Profiling in Research Materials

Ensuring the elemental purity of this compound is crucial for its use in research. Highly sensitive analytical techniques are required to detect and quantify trace elemental impurities.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Method Development for Trace Elemental Impurities

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an advanced analytical technique ideal for the determination of trace elemental impurities in pharmaceutical and research materials due to its high sensitivity and ability to perform multi-element analysis. researchgate.net A validated ICP-MS method has been developed for the quantitative determination of 17 elemental impurities in this compound, including Vanadium (V), Cobalt (Co), Nickel (Ni), Arsenic (As), Selenium (Se), Ruthenium (Ru), Rhodium (Rh), Palladium (Pd), Silver (Ag), Cadmium (Cd), Osmium (Os), Iridium (Ir), Platinum (Pt), Gold (Au), Mercury (Hg), Thallium (Tl), and Lead (Pb). researchgate.netnih.gov

The method involves digesting the this compound sample in concentrated nitric acid and hydrochloric acid. researchgate.net To correct for instrumental drift and matrix effects, internal standards such as Lithium (Li), Yttrium (Y), Thallium (Tl), Cobalt (Co), and Cerium (Ce) are used. researchgate.net The sample is then introduced into the ICP-MS system, where it is ionized in an argon plasma, and the ions are separated by their mass-to-charge ratio and detected.

The developed method demonstrated excellent linearity for all 17 elements, with a coefficient of determination (r²) of ≥ 0.9996. researchgate.net The limits of detection were found to be in the range of 0.0004–0.00411 ppm, showcasing the high sensitivity of the technique. researchgate.net The method also proved to be precise, with intra- and inter-day precision (relative standard deviation) of less than 6.4%. researchgate.net The accuracy of the method was confirmed by spike recovery studies, with recoveries for all elements ranging from 88.5% to 108.2%. researchgate.net

Table 3: Validation Parameters of the ICP-MS Method for Elemental Impurity Analysis in this compound researchgate.net
ParameterResult
Number of Elements Analyzed17
Linearity (Coefficient of Determination, r²)≥ 0.9996
Limit of Detection (LOD) Range0.0004–0.00411 ppm
Precision (RSD)< 6.4%
Accuracy (Spike Recovery)88.5% – 108.2%

Validation Parameters of ICP-MS Methods: Linearity, Limit of Detection (LoD), Limit of Quantitation (LoQ), Precision, Recovery, Robustness, and Ruggedness

The validation of an Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) method is crucial to ensure its reliability for the quantitative determination of elemental impurities in pharmaceutical substances like this compound. This process involves evaluating several key parameters to demonstrate that the method is suitable for its intended purpose. almacgroup.com

A study detailing an ICP-MS method for this compound established its validity by assessing linearity, detection and quantitation limits, precision, and accuracy (recovery). researchgate.netresearchgate.net

Linearity: Linearity assesses the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. For the analysis of 17 elemental impurities in this compound, excellent linearity was demonstrated. The calibration standards were prepared at concentrations ranging from the Limit of Quantitation (LoQ) up to 300% of the intended concentration. researchgate.net All 17 elements showed a coefficient of determination (r²) of ≥ 0.9996, indicating a strong linear relationship. researchgate.netwho.intijpsdronline.com

Limit of Detection (LoD) and Limit of Quantitation (LoQ): The LoD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LoQ is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. ekb.eg For the 17 elements tested in this compound, the LoDs were found to be in the range of 0.0004 to 0.00411 parts per million (ppm), demonstrating the high sensitivity of the method. researchgate.netresearchgate.netijpsdronline.com

Precision: This parameter measures the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD). The precision of the method for this compound was evaluated through intra- and inter-day analysis. The RSD for six sample preparations was found to be less than 6.4%, which is within acceptable limits for this type of analysis. researchgate.netresearchgate.netijpsdronline.com

Recovery (Accuracy): Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by spiking the sample matrix with a known concentration of the analyte. For the elemental impurities in this compound, the recovery of the spiked standards for all 17 elements was determined to be within the range of 88.5% to 108.2%. researchgate.netijpsdronline.com This falls well within the typical acceptance criteria of 70-150% for pharmaceutical impurity testing. almacgroup.com

Robustness and Ruggedness: While not explicitly detailed in the specific studies on this compound, these are critical validation parameters.

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., nebulizer gas flow, RF power in ICP-MS). It provides an indication of its reliability during normal usage. chromatographyonline.com

Ruggedness is the degree of reproducibility of test results under a variety of normal test conditions, such as different analysts, instruments, or laboratories. It is often assessed under intermediate precision and reproducibility studies. chromatographyonline.com

The comprehensive validation of these parameters ensures that the ICP-MS method is sensitive, reliable, and suitable for the routine quality control of this compound by quantifying elemental impurities. researchgate.net

Validation ParameterResult/SpecificationReference
Linearity (Coefficient of Determination, r²)≥ 0.9996 researchgate.netwho.intijpsdronline.com
Limit of Detection (LoD)0.0004–0.00411 ppm researchgate.netresearchgate.netijpsdronline.com
Precision (Relative Standard Deviation, RSD)< 6.4% researchgate.netijpsdronline.com
Recovery (Accuracy)88.5%–108.2% researchgate.netresearchgate.netijpsdronline.com

Quantitative Determination of Specific Elemental Impurities

An ICP-MS method was developed and validated for the quantitative determination of 17 specific elemental impurities in this compound. researchgate.netwho.intijpsdronline.com These elements, which can be present as contaminants from raw materials, manufacturing processes, or equipment, must be controlled within specified limits to ensure the quality and safety of the drug substance. researchgate.net

The targeted elemental impurities included:

Class 1: Arsenic (As), Cadmium (Cd), Mercury (Hg), Lead (Pb)

Class 2A: Cobalt (Co), Vanadium (V), Nickel (Ni)

Class 2B: Silver (Ag), Gold (Au), Iridium (Ir), Osmium (Os), Palladium (Pd), Platinum (Pt), Rhodium (Rh), Ruthenium (Ru), Selenium (Se), Thallium (Tl)

The method involved digesting the this compound sample in concentrated nitric acid and hydrochloric acid. researchgate.netwho.int The analysis was performed using an ICP-MS system with specific instrumental parameters, such as an RF power of 1550 W and a helium collision gas flow rate of 4.3 ml/min, to minimize polyatomic interferences. who.intijpsdronline.com Internal standards were used to correct for instrumental drift and matrix effects. who.int The results of the analysis showed that the measured concentrations of all 17 elemental impurities in the this compound samples were within the specified ranges, confirming the effectiveness of the method for quality control. researchgate.netijpsdronline.com

ElementSymbolLoD (ppm)Recovery (%)
VanadiumVWithin 0.0004–0.00411Within 88.5–108.2
CobaltCo
NickelNi
ArsenicAs
SeleniumSe
RutheniumRu
RhodiumRh
PalladiumPd
SilverAg
CadmiumCd
OsmiumOs
IridiumIr
PlatinumPt
GoldAu
MercuryHg
ThalliumTl
LeadPb

Crystallographic and Computational Characterization

X-ray Crystal Structure Determination of this compound and Analogous Complexes

X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. Studies on zinc orotate complexes have revealed different structural motifs depending on the crystallization conditions.

A key structural determination was performed on zinc bis[orotate(1–)] octahydrate, with the chemical formula Zn(OrH)₂·8H₂O. researchgate.netresearchgate.net This complex was characterized by a single-crystal X-ray structure analysis. The analysis revealed that the crystal lattice does not feature direct coordination between the zinc ion and the orotate ligand. Instead, the structure consists of discrete hexaquo complexes of zinc, [Zn(H₂O)₆]²⁺, where the zinc cation is octahedrally coordinated by six water molecules. researchgate.netresearchgate.net These zinc hexaquo cations are associated with two hydrated orotate anions (OrH⁻) through a network of hydrogen bonds. researchgate.netresearchgate.net

Interestingly, a different zinc orotate phase with the stoichiometry Zn(Or)·5.5H₂O can be obtained from identical aqueous solutions by altering the crystallization technique (layering with acetone). researchgate.net In this structure, there is direct coordination between the zinc ion and the orotate ligand, forming Zn(Or)(H₂O)₄ units. researchgate.net This highlights the influence of synthetic conditions on the resulting solid-state structure.

The crystallographic data for zinc bis[orotate(1–)] octahydrate provides fundamental parameters for understanding its solid-state structure. researchgate.net

ParameterValue for Zn(OrH)₂·8H₂OReference
Chemical FormulaC₁₀H₂₀N₄O₁₆Zn researchgate.net
Crystal SystemMonoclinic researchgate.netresearchgate.net
Space GroupP2₁/c (No. 14) researchgate.netresearchgate.net
a (Å)10.884(2) researchgate.netresearchgate.net
b (Å)12.896(1) researchgate.netresearchgate.net
c (Å)6.954(1) researchgate.netresearchgate.net
β (°)98.27(1) researchgate.netresearchgate.net
Z (Formula units per cell)2 researchgate.net

Theoretical Studies on Vibrational Spectra Based on Potential Energy Distribution (PED)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint of a compound by probing its bond vibrations. For complex molecules like this compound, the experimental spectra can be challenging to interpret due to the overlapping of various vibrational modes. Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for aiding in the assignment of these spectra. researchgate.net

A detailed assignment of vibrational modes is achieved through Potential Energy Distribution (PED) analysis. researchgate.netnih.gov PED calculations quantify the contribution of each internal coordinate (such as bond stretching, angle bending, or torsions) to a specific normal mode of vibration. researchgate.net This allows for a clear and unambiguous assignment of the bands observed in the experimental IR and Raman spectra. researchgate.net

For metal-orotate complexes, DFT calculations (often using functionals like B3LYP) are employed to first optimize the molecular geometry and then calculate the harmonic vibrational frequencies. researchgate.netnih.gov The calculated frequencies are then used as input for a PED analysis. researchgate.net Studies on analogous metal-orotate systems have shown that this approach is highly effective for:

Confirming the coordination mode of the orotate ligand to the metal center. nih.gov

Identifying characteristic "marker bands" for specific structural features, such as the deprotonation of the uracil (B121893) ring. researchgate.net

Understanding how coordination with the zinc ion affects the vibrational frequencies of the carboxylate and uracil ring modes compared to the free ligand. nih.gov

By comparing the theoretically predicted spectra and PED analysis with experimental data, researchers can gain a deeper understanding of the molecular structure, bonding, and intermolecular interactions (like hydrogen bonding) within this compound. researchgate.net

Structural Elucidation and Coordination Chemistry of Zinc Orotate Dihydrate

Molecular Architecture and Zinc Coordination Environment

The molecular architecture of zinc-orotate complexes reveals intricate coordination patterns that are fundamental to their structural integrity. The central zinc ion's environment is defined by its interactions with both the orotate (B1227488) ligands and associated water molecules.

In related zinc-orotate complexes, the zinc(II) ion typically exhibits a distorted octahedral coordination geometry. For instance, in a zinc-5-nitroorotate complex, the metal center is surrounded by a carboxylate oxygen and a deprotonated nitrogen atom from the orotate ligand, with four water molecules completing the coordination sphere. researchgate.net Similarly, a zinc-orotate coordination network features a '[5 + 1]' distorted octahedral geometry around the zinc atom. researchgate.net This geometry is common for zinc(II) ions, which are flexible in their coordination due to the lack of ligand field stabilization energy. nih.gov The distortion from a perfect octahedron arises from the varied nature of the coordinating atoms (oxygen and nitrogen) and the structural constraints imposed by the chelating orotate ligand.

Water molecules play a critical role in the structure of hydrated metal complexes, including zinc orotate dihydrate. They can be directly coordinated to the metal ion or exist as lattice water, stabilizing the crystal structure through hydrogen bonding. In many hydrated zinc complexes, water molecules act as ligands, directly participating in the primary coordination sphere of the zinc ion. uts.edu.aunih.gov For example, in a cis-diaquabis(1,10-phenanthroline)zinc(II) diorotate hydrate (B1144303) complex, two water molecules are directly coordinated to the zinc ion. researchgate.net These coordinated water molecules complete the coordination geometry around the zinc atom and are also pivotal in forming extensive hydrogen-bonding networks that link different components of the crystal lattice. researchgate.net

Intermolecular Interactions and Solid-State Packing

Table 1: Details of Pi-Pi Stacking in a Zn-Orotate Complex This table provides data on pi-pi stacking interactions observed in a closely related zinc-orotate coordination polymer.

Interaction TypeParticipating GroupsMeasured ParameterDistance (Å)Reference
Pi-Pi StackingPyrimidyl Ring to Pyrimidyl RingN1 to adjacent N1 distance7.785 researchgate.net

Hydrogen bonding is a predominant force in the crystal packing of this compound, creating a robust three-dimensional network. The hydrogen bond donors include the water molecules (O-H groups) and the nitrogen atoms of the pyrimidine (B1678525) ring (N-H groups). The acceptors are the oxygen atoms of the carboxylate and carbonyl groups of the orotate ligand, as well as the oxygen of the water molecules. researchgate.net

In similar crystal structures, coordinated water molecules link the orotate ions to the metal complex via O–H⋯O hydrogen bonds. researchgate.net Furthermore, uncoordinated or lattice water molecules can also be engaged in extensive O–H⋯O hydrogen bonding with the orotate ions. researchgate.net The N-H groups of the orotate ring can form N–H⋯O bonds with carboxylate or carbonyl oxygen atoms on neighboring molecules, further linking the complexes into chains or sheets. rsc.org This intricate network of hydrogen bonds is essential for the cohesion and stability of the crystal structure. researchgate.net

Table 2: Common Hydrogen Bond Types in Metal-Orotate Hydrates This table lists potential hydrogen bonding interactions that stabilize the crystal lattice of this compound and similar compounds.

Donor GroupAcceptor GroupBond TypeSignificance
Water (O-H)Orotate Carbonyl/Carboxylate (O)O–H⋯OLinks water to orotate ligands.
Water (O-H)Water (O)O–H⋯OForms water clusters/chains.
Orotate (N-H)Orotate Carbonyl/Carboxylate (O)N–H⋯OConnects adjacent complex molecules.
Water (O-H)Orotate Ring (N)O–H⋯NPotential interaction linking water to the pyrimidine ring.

Investigation of Weak Intermolecular Forces (e.g., C–O···π, N–O···π)

The stability and crystalline structure of metal-orotate complexes are not solely dictated by the primary coordination bonds but are also significantly influenced by a network of weaker intermolecular forces. In complexes closely related to zinc orotate, such as tetraaqua(5-nitroorotato)zinc(II), detailed crystallographic studies have identified the presence of specific weak intermolecular interactions that are crucial for crystal cohesion. researchgate.netresearchgate.net These forces include C–O···π and N–O···π interactions.

These types of interactions involve the π-system of the orotate ligand's pyrimidine ring. The electron-rich π cloud of the aromatic ring interacts with electrophilic atoms from neighboring molecules.

C–O···π Interactions: In this arrangement, the carbon atom of a carbonyl group (C=O) from an adjacent molecule is positioned over the π-face of the orotate ring, leading to a stabilizing interaction.

N–O···π Interactions: Similarly, the nitrogen atom of a nitro group (in derivatives like 5-nitroorotate) can interact with the π-system of a neighboring orotate ligand. researchgate.netresearchgate.net

Table 1: Key Intermolecular Forces in Zinc-Orotate Complexes

Interaction TypeDescriptionContributing GroupsEffect on Crystal Structure
C–O···πInteraction between a carbonyl group and the π-electron cloud of the orotate ring.Carbonyl Oxygen, Pyrimidine RingEnhances crystal cohesion and packing efficiency.
N–O···πInteraction between a nitro group (on derivatives) and the π-electron cloud of the orotate ring. researchgate.netresearchgate.netNitro Group Nitrogen/Oxygen, Pyrimidine RingContributes to the overall stability of the supramolecular assembly. researchgate.netresearchgate.net
Hydrogen BondingElectrostatic attraction between hydrogen atoms (e.g., in water ligands) and electronegative atoms (O, N).Water Molecules, Carbonyl Oxygens, Carboxylate OxygensForms extensive networks that define the crystal packing.

Computational Chemistry Approaches to Electronic Structure

Density Functional Theory (DFT) Applications for Electronic Structure and Stability

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the properties of metal complexes, providing deep insights into their electronic structure and stability. rsc.orgnih.gov For zinc-orotate systems, DFT calculations are instrumental in complementing experimental data from techniques like X-ray diffraction and spectroscopy.

Theoretical studies on isomorphous zinc-orotate complexes have utilized the DFT/B3LYP method to perform geometry optimizations and detailed vibrational analyses. researchgate.net Such calculations allow for the prediction of molecular geometries, bond lengths, and bond angles, which can be compared with experimental crystallographic data to validate the computational model.

Furthermore, DFT is employed to elucidate the electronic properties that govern the compound's stability. Key parameters that can be calculated include:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity and electronic stability. A larger HOMO-LUMO gap generally implies higher stability.

Electron Population Analysis: Methods like Natural Bond Orbital (NBO) analysis can reveal the charge distribution across the molecule, detailing the nature of the metal-ligand bonds and identifying charge transfer interactions. rsc.org

Binding Energies: DFT can be used to calculate the binding energy between the zinc ion and the orotate ligands, providing a quantitative measure of the complex's thermodynamic stability.

Thermogravimetric analysis (TGA) of this compound shows an initial mass loss of approximately 8.9%, corresponding to the removal of the two water molecules, confirming the formula Zn(C₅H₃N₂O₄)₂·2H₂O. mdpi.com DFT calculations can model such dehydration processes to understand the energetics and structural changes associated with the loss of water, further clarifying the compound's thermal stability.

Table 2: Application of DFT in Analyzing this compound

DFT ApplicationDerived InformationSignificance
Geometry OptimizationOptimized molecular structure, bond lengths, bond angles.Validation of experimental structures and prediction of stable conformations.
Vibrational AnalysisCalculation of vibrational frequencies (IR/Raman spectra). researchgate.netAids in the interpretation and assignment of experimental spectroscopic data. researchgate.net
Frontier Molecular Orbitals (HOMO/LUMO)Energy gap, orbital distributions.Assessment of electronic stability, reactivity, and potential charge transfer transitions.
Electron Population Analysis (e.g., NBO)Atomic charges, bond character (ionic/covalent). rsc.orgProvides insight into the nature of metal-ligand bonding. rsc.org
Thermodynamic CalculationsBinding energies, reaction enthalpies (e.g., for dehydration).Quantifies the stability of the complex and its hydrated forms.

Molecular and Cellular Mechanisms of Action: Preclinical and Theoretical Investigations of Zinc Orotate Dihydrate

Biochemical Roles of the Orotate (B1227488) Moiety

Orotic acid is a critical intermediate in the de novo synthesis of pyrimidine (B1678525) nucleotides, which are essential for the formation of DNA and RNA. cds-bsx.comnih.govresearchgate.net This biosynthetic pathway begins with the formation of carbamoyl (B1232498) phosphate (B84403) and aspartate, which undergo a series of enzymatic reactions to produce dihydroorotate (B8406146). The enzyme dihydroorotate dehydrogenase then oxidizes dihydroorotate to orotic acid. cds-bsx.com Subsequently, orotate is converted to orotidine-5'-monophosphate (OMP) by the enzyme orotate phosphoribosyltransferase, and OMP is then decarboxylated to yield uridine (B1682114) monophosphate (UMP), the precursor for all other pyrimidine nucleotides. cds-bsx.com

Table 1: Key Steps in Pyrimidine Biosynthesis Involving Orotate This table is interactive. Click on the headers to sort.

EnzymeSubstrate(s)ProductPathway Step
Dihydroorotate dehydrogenaseDihydroorotateOrotate Oxidation
Orotate phosphoribosyltransferaseOrotate , PRPPOrotidine-5'-monophosphate (OMP)Ribosylation-phosphorylation
OMP decarboxylaseOrotidine-5'-monophosphate (OMP)Uridine monophosphate (UMP)Decarboxylation

A key feature of orotic acid is its ability to facilitate the transport of mineral ions across cellular membranes. nih.gov It is suggested that mineral orotates can exist as electrically neutral compounds in biological solutions, which may enhance their passage through cell membranes. researchgate.net Some theories propose that orotate's structural similarity to non-charged pyrimidines could allow it to utilize nucleotide transporters for cellular entry. researchgate.net

Once inside the cell, it is hypothesized that the mineral orotate complex dissociates, releasing the mineral ion for intracellular functions. researchgate.net The orotate moiety can then be incorporated into the pyrimidine synthesis pathway. This proposed mechanism of enhanced cellular uptake and intracellular accumulation is a primary rationale for using orotate as a mineral carrier. nih.govpatsnap.comcore.ac.uk

Preclinical research has investigated the protective effects of orotate in cellular stress models, particularly in the context of myocardial ischemia-reperfusion injury. nih.govcdnsciencepub.com Studies in isolated and in vivo rat hearts have shown that the administration of magnesium orotate at the onset of reperfusion can improve myocardial function and reduce infarct size. nih.govcdnsciencepub.comahajournals.org

The proposed cardioprotective mechanisms are linked to orotate's metabolic roles. By serving as a precursor for pyrimidine synthesis, orotate may help to replenish the pool of nucleotides needed for the production of high-energy compounds like ATP, which is critical for cell survival under ischemic conditions. One study suggested that the beneficial effect of magnesium orotate may be related to a significant reduction in the opening of the mitochondrial permeability transition pore, a key event in cell death following ischemia-reperfusion. nih.govcdnsciencepub.com

Intracellular Zinc Homeostasis and Signaling Pathways

Zinc is a vital trace element involved in numerous cellular functions. Its intracellular concentration is tightly controlled by a sophisticated network of transporters and binding proteins to ensure its availability while preventing toxicity.

The regulation of cellular zinc levels is primarily managed by two families of zinc transporters: the SLC30 (ZnT) family and the SLC39 (ZIP) family. nih.govbohrium.comnih.govresearchgate.netescholarship.org These two families work in opposition to maintain zinc homeostasis. escholarship.org

The SLC39/ZIP family , comprising 14 members in humans, is responsible for increasing the concentration of zinc in the cytoplasm. nih.govresearchgate.net They facilitate the influx of zinc into the cell from the extracellular environment or its release from intracellular organelles. nih.govbohrium.com

Conversely, the SLC30/ZnT family , with 10 members in humans, works to decrease cytoplasmic zinc levels. researchgate.netescholarship.org They achieve this by either exporting zinc out of the cell or sequestering it within intracellular compartments like vesicles. nih.govresearchgate.net

Table 2: Overview of Zinc Transporter Families This table is interactive. Click on the headers to sort.

Transporter FamilyAlternative NamePrimary FunctionDirection of Cytosolic Zinc MovementNumber of Members (Human)
SLC39ZIPZinc influxIncrease14
SLC30ZnTZinc effluxDecrease10

Metallothioneins (MTs) are small, cysteine-rich proteins that play a crucial role in zinc homeostasis. williams.edunih.govresearchgate.net They act as an intracellular zinc buffer, binding excess zinc to prevent toxicity and releasing it when needed. nih.gov A single MT molecule can bind multiple zinc ions. williams.edu

The release of zinc from MTs is a regulated process, often triggered by cellular signals such as oxidative stress. nih.govresearchgate.net For example, reactive oxygen species can modify the cysteine residues in MTs, leading to the release of bound zinc. nih.gov This released zinc can then function as a signaling molecule, influencing the activity of various enzymes and transcription factors. nih.gov This dynamic binding and release mechanism positions metallothioneins as key regulators of zinc-dependent cellular processes. williams.edunih.gov

Dynamics and Reactivity of Mobile/Labile Intracellular Zinc Pools

The biological functions of zinc are largely mediated by the dynamics of mobile or labile zinc pools within the cell. This labile zinc is weakly bound to proteins and other ligands, allowing it to be readily available for exchange and participation in signaling events. The administration of zinc compounds, such as zinc orotate dihydrate, is theorized to directly influence these intracellular pools. The orotate carrier is suggested to facilitate the transport of zinc across the cell membrane, potentially enhancing its delivery into the cytoplasm.

Once inside the cell, zinc ions are released to participate in cellular metabolism. This influx contributes to the intracellular labile zinc pool, which serves diverse functions by modulating zinc-dependent proteins within various signaling cascades. mdpi.com These cascades are integral to fundamental cellular events, including proliferation, growth, survival, and apoptosis. mdpi.com The regulation of zinc transporters and the release of zinc from intracellular stores, like metallothionein, further contribute to the size and reactivity of this labile zinc pool, which acts as a critical node in cellular signaling. mdpi.com

Interplay Between Cellular Redox State and Zinc Availability via the MT/Thionein Couple

Metallothioneins (MTs) are small, cysteine-rich proteins that play a central role in zinc homeostasis and cellular defense against oxidative stress. nih.govmdpi.com They function as a crucial zinc buffer system. nih.gov The interplay between the cellular redox state and zinc availability is managed by the MT/Thionein couple. Under normal physiological conditions, MTs bind zinc ions through their sulfhydryl groups of cysteine residues. mdpi.com

However, under conditions of oxidative stress, the cellular environment becomes more oxidized, leading to the oxidation of the thiolate clusters in metallothionein. nih.govresearchgate.net This conformational change causes the release of bound zinc ions, a process that transforms MT into its metal-free form, thionein. researchgate.net The released zinc, while itself redox-inactive, becomes an important secondary messenger in redox signaling. nih.govresearchgate.net This newly liberated zinc can then influence the activity of other proteins and transcription factors, such as metal-responsive transcription factor 1 (MTF-1), which in turn can induce the expression of more metallothionein, creating a feedback loop that helps mitigate oxidative damage. nih.govnih.gov The antioxidant function of the Zn-MT redox complex resides in its ability to capture and neutralize free radicals, serving as a redox-dependent donor of zinc ions. mdpi.com

Cellular Regulatory Functions of Zinc

Zinc's Role as a Cofactor for Cell Proliferation, Differentiation, and Apoptosis

Zinc is an indispensable cofactor for a vast array of enzymes and transcription factors, making it a critical regulator of cell proliferation, differentiation, and apoptosis (programmed cell death). nih.govnih.gov Its availability can determine whether a cell divides, remains quiescent, or undergoes apoptosis. Generally considered a suppressor of apoptosis, zinc influences these processes by modulating key signaling pathways, including ERK, AKT, and NF-kB, and by regulating proteins in the B-cell leukemia/lymphoma 2 (BCL-2) family and caspases. mdpi.com

The requirement of zinc for cell proliferation is supported by its structural and catalytic functions in enzymes essential for DNA and RNA synthesis. mdpi.com However, the effect of zinc on apoptosis can be context-dependent. While it is generally anti-apoptotic, it can trigger cell death in specific cell types, such as neurons, where a rapid influx can be neurotoxic. mdpi.com Conversely, zinc deficiency has been shown to induce apoptosis in both proliferating and quiescent neuronal cells. mdpi.comresearchgate.net

Cellular ProcessRole of ZincKey Proteins/Pathways ModulatedReference
ProliferationCofactor for enzymes in DNA synthesis; modulates mitogenic signaling.DNA/RNA Polymerase, ERK, AKT, PKC, NF-kB mdpi.com
ApoptosisGenerally anti-apoptotic; modulates regulator proteins.Caspases, p53, BCL-2 family proteins mdpi.comnih.gov
DifferentiationStructural component of transcription factors regulating gene expression.Zinc Finger Proteins nih.gov

Involvement in DNA Synthesis and Cell Cycle Progression (e.g., G1/S Transition, S Phase Functions)

Zinc's role in cell proliferation is fundamentally linked to its necessity for DNA synthesis and the orderly progression of the cell cycle. mdpi.com It is a crucial cofactor for key enzymes in nucleic acid metabolism, including DNA and RNA polymerases. mdpi.com A deficiency in zinc can therefore directly impair the replication process.

The progression through the cell cycle is tightly regulated by a series of checkpoints, and zinc status affects the expression and activity of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs). The transition from the G1 phase to the S phase (the G1/S transition) is a critical point of commitment for cell division, and several zinc-dependent processes are active here. mdpi.com For instance, thymidine (B127349) kinase, an enzyme whose activity increases during the G1 and S phases to provide precursors for DNA synthesis, requires zinc for its transcriptional regulation. mdpi.com Studies have shown that low zinc availability can lead to cell cycle arrest in the G0/G1 phase in neuroblastoma cells. researchgate.net If cells are already progressing through the cycle when zinc becomes limited, a stall in the S-phase can occur, which is associated with defective DNA synthesis.

Structural Role in Zinc Finger Proteins and Regulation of Gene Expression

Zinc finger proteins are one of the most abundant classes of proteins in eukaryotic genomes and are critical for the regulation of gene expression. nih.gov Their ability to bind to specific sequences of DNA or RNA is entirely dependent on zinc. nih.govquora.com The "zinc finger" motif is a small protein domain in which a zinc ion is coordinated by a combination of cysteine and histidine residues. nih.gov This coordination stabilizes the structure, creating a compact finger-like projection that can fit into the grooves of DNA or RNA. quora.comnih.gov

This structural role is paramount; without the zinc ion, the protein domain would be unfolded and unable to perform its function. nih.gov By binding to specific promoter or enhancer regions of genes, zinc finger proteins act as transcription factors. quora.com Depending on the specific protein and the other functional domains it possesses, this binding can either activate or repress the transcription of a target gene. quora.com Therefore, by serving as an essential structural component of these proteins, zinc plays a fundamental, albeit indirect, role in controlling the expression of a vast number of genes involved in growth, development, and cellular metabolism. mdpi.comnih.gov

Influence on Neurotrophic Factor Expression and Activity in in vitro models (e.g., Brain-Derived Neurotrophic Factor (BDNF))

Preclinical research has demonstrated a significant link between zinc status and the expression of neurotrophic factors, particularly Brain-Derived Neurotrophic Factor (BDNF). nih.gov BDNF is essential for neuronal survival, growth, and synaptic plasticity. documentsdelivered.com Studies have shown that zinc supplementation can increase the expression of the BDNF gene. nih.govnih.gov One investigation found that chronic zinc treatment led to an increase in cortical BDNF mRNA levels. nih.gov

A proposed mechanism for this effect involves zinc's role as a cofactor for matrix metalloproteinase 9 (MMP-9). examine.com This enzyme is involved in converting the precursor form of BDNF (proBDNF) into its mature, active form. examine.com Furthermore, in vitro studies using a dimeric peptide that mimics the N-terminal region of BDNF found that the peptide's neurotrophic activity was modulated by zinc ions. acs.org While the peptide itself could promote neurite outgrowth and the expression of neuronal differentiation markers, this activity was reduced by zinc complexation, suggesting that zinc can tune the activity of BDNF-like molecules at the synapse. acs.org A meta-analysis of randomized controlled trials concluded that zinc supplementation significantly enhanced circulating levels of BDNF. nih.gov

Study TypeModel/PopulationKey Finding on Zinc and BDNFReference
Preclinical StudyAnimal ModelChronic zinc treatment increased cortical BDNF mRNA levels. nih.gov
Meta-AnalysisHuman Adults (4 RCTs)Zinc supplementation significantly increased circulating BDNF levels. nih.gov
In Vitro StudyBDNF PeptidomimeticZinc ions modulated the neurotrophic activity of a BDNF-mimicking peptide. acs.org
Review/MechanismTheoreticalZinc is a necessary cofactor for MMP-9, an enzyme that matures proBDNF into BDNF. examine.com

Material Science Applications: Thermal Stabilization Mechanisms of Polymers

This compound has demonstrated significant potential as a thermal stabilizer for polymers, particularly for polyvinyl chloride (PVC). Its mechanism of action involves a multi-faceted approach to inhibiting the degradation pathways of the polymer, offering a notable improvement over some traditional stabilizers. The unique properties of the orotate anion are central to its efficacy in enhancing the thermal stability of PVC.

Orotate Anion's Role in HCl Scavenging During Polymer Degradation

The thermal degradation of PVC is primarily characterized by dehydrochlorination, a process where hydrogen chloride (HCl) is released from the polymer structure. westlake-akishima.com This liberated HCl can then catalyze further degradation of the PVC, leading to discoloration and a decline in mechanical properties. nih.gov A key function of a thermal stabilizer is to neutralize this HCl as it is formed.

Research has shown that the orotate anion within the zinc orotate structure possesses a strong capacity to absorb the HCl released during PVC degradation. nih.govnih.govmdpi.comresearchgate.net This acid-scavenging capability is crucial for interrupting the autocatalytic breakdown of the polymer. By neutralizing HCl, zinc orotate helps to prevent the acceleration of the degradation process. Studies comparing zinc orotate (ZnOr₂) to pure orotic acid have indicated that the carboxyl groups in the free acid are not effective at absorbing HCl and may even promote degradation. However, when part of the zinc salt, the orotate anion effectively sequesters HCl, highlighting the importance of the compound's specific chemical form. nih.gov This action reduces the buildup of zinc chloride (ZnCl₂), a byproduct that can accelerate degradation. nih.govresearchgate.net

Thermal Stability of PVC with Various Stabilizers

Mechanism of Labile Chlorine Atom Replacement in Polymer Structures

Beyond simply neutralizing HCl, zinc orotate actively intervenes in the degradation process at the molecular level. The PVC polymer chain contains labile chlorine atoms, particularly allylic and tertiary chlorines, which are weak points where dehydrochlorination can initiate. westlake-akishima.comnih.gov Zinc orotate can replace these unstable chlorine atoms, thereby stabilizing the polymer structure. nih.govnih.govmdpi.comresearchgate.net

The proposed mechanism suggests that the unstable chlorine atom detaches from the PVC chain, leaving behind a carbocation. researchgate.net The zinc orotate then interacts with this site, and the orotate anion intermediates are appended to the positively charged location on the polymer chain. nih.govresearchgate.net This substitution effectively neutralizes a potential starting point for degradation. Experimental evidence, including FTIR spectroscopy of PVC samples treated with zinc orotate, supports this mechanism by showing the formation of chemical bonds between the orotate anion and the polymer chains during the stabilization process. researchgate.net

Impact on Postponing Zipper Degradation Mechanisms in Polyvinyl Chloride (PVC)

The initial loss of HCl from a labile chlorine site can trigger a chain reaction known as "zipper degradation" or "zipper dehydrochlorination". westlake-akishima.comnih.gov This process involves the sequential elimination of HCl molecules along the polymer chain, leading to the formation of conjugated polyene sequences. These sequences are responsible for the progressive discoloration of the material, from white to yellow, brown, and eventually black. westlake-akishima.comnih.gov

A significant issue with some traditional zinc-based stabilizers, like zinc stearate (B1226849) (ZnSt₂), is the formation of zinc chloride (ZnCl₂). nih.gov ZnCl₂ is a strong Lewis acid and can catalytically accelerate the zipper degradation process, leading to a rapid, catastrophic discoloration known as "zinc burning". nih.govresearchgate.net

Comparative Research Paradigms and Model Systems for Zinc Orotate Dihydrate Studies

Comparative Analysis with Other Zinc Compounds in Non-Human Models

The pharmacokinetic profiles of zinc compounds are crucial in determining their absorption, distribution, and elimination, with significant differences observed between organic chelates and inorganic salts. In animal models, organic zinc forms often exhibit distinct absorption and distribution patterns compared to their inorganic counterparts.

A study in broiler chickens investigating the pharmacokinetics of zinc methionate (an organic chelate) and zinc sulfate (B86663) (an inorganic salt) found that zinc methionate was absorbed more rapidly. agriscitech.eucabidigitallibrary.orgresearchgate.net However, the maximum serum zinc concentrations were statistically significantly higher after the administration of zinc sulfate. agriscitech.eucabidigitallibrary.org Despite differences in absorption and peak concentration, the elimination half-life and mean residence time values were similar between the two compounds. agriscitech.eu

In a different non-human model using rabbits, a direct comparison involving zinc orotate (B1227488), an insoluble organic salt, showed a different absorption profile. The plasma concentration curve for zinc orotate demonstrated a slower absorption phase after oral administration when compared with the more soluble zinc sulfate and zinc pantothenate. nih.gov This suggests that the solubility and chemical structure of the organic ligand play a significant role in the rate of absorption.

Zinc CompoundCompound TypeAnimal ModelKey Pharmacokinetic Finding
Zinc MethionateOrganic ChelateBroiler ChickensAbsorbed more rapidly than Zinc Sulfate. agriscitech.eucabidigitallibrary.orgresearchgate.net
Zinc SulfateInorganic SaltBroiler ChickensResulted in statistically significantly higher maximum serum concentrations compared to Zinc Methionate. agriscitech.eucabidigitallibrary.org
Zinc OrotateOrganic Chelate (Insoluble)RabbitsShowed a slower absorption phase compared to Zinc Sulfate and Zinc Pantothenate. nih.gov
Zinc PantothenateOrganic Chelate (Soluble)RabbitsPharmacokinetics not significantly different from Zinc Sulfate. nih.gov

In vitro digestion models are employed to assess the bioaccessibility of minerals from various supplements, which is a prerequisite for their bioavailability. These studies reveal that the chemical form of zinc significantly impacts its solubility and potential for absorption in the gastrointestinal tract.

Research on a range of dietary supplements has shown that the potential relative bioaccessibility of zinc can vary widely, from as low as 1.1% to as high as 9.4%. nih.govresearchgate.netnih.gov In these comparative assessments, organic forms of zinc generally show higher bioaccessibility. The highest value was observed for zinc diglycinate, an organic chelate. nih.govresearchgate.netnih.gov Conversely, the lowest bioaccessibility was found for zinc sulfate, an inorganic salt. nih.govresearchgate.netnih.gov Another organic form, zinc citrate, has been shown to have comparable absorption to zinc gluconate, and higher absorption than the inorganic zinc oxide. healthline.com

The availability of zinc for absorption is dependent on its solubility and the stability of the complexes it forms within the intestinal lumen. nih.gov Organic forms, such as chelates, are thought to be better absorbed because they can utilize transport pathways for the chelating agent (e.g., amino acids) and are less prone to forming insoluble complexes with dietary inhibitors like phytates. mdpi.com

Chemical Form of ZincCompound TypeRelative Bioaccessibility Finding
Zinc DiglycinateOrganic ChelateHighest bioaccessibility (up to 9.4%) in a comparative study. nih.govresearchgate.netnih.gov
Zinc SulfateInorganic SaltLowest bioaccessibility (as low as 1.1%) in a comparative study. nih.govresearchgate.netnih.gov
Zinc PicolinateOrganic ChelateConsidered a highly absorbed form. nanominerals.co.uk
Zinc CitrateOrganic ChelateAbsorption is comparable to zinc gluconate. healthline.com

Synergistic Effects in Advanced Chemical Systems

Zinc orotate has been investigated as a thermal stabilizer for poly(vinyl chloride) (PVC), a widely used polymer that is susceptible to thermal degradation. nih.govnih.gov Research demonstrates that zinc orotate can effectively enhance the thermal stability of PVC. nih.govresearchgate.net Its performance is notably improved through synergistic effects when combined with auxiliary stabilizers. nih.govnih.gov

When used in conjunction with calcium stearate (B1226849) (CaSt2), zinc orotate shows a significant improvement in the long-term thermal stability of PVC. nih.govnih.gov An optimal performance was identified at a CaSt2 to zinc orotate mass ratio of 1.8:1.2. nih.govnih.gov This combination works because calcium compounds act as acid scavengers, neutralizing the hydrochloric acid (HCl) released during PVC degradation, while zinc compounds offer further protection. nbinno.com A key advantage of zinc orotate over other zinc-based stabilizers like zinc stearate is its ability to postpone the "zinc burning" phenomenon, a rapid, catastrophic degradation catalyzed by the accumulation of zinc chloride. nih.govresearchgate.net

Further enhancement is achieved by adding co-stabilizers such as pentaerythritol (B129877) (PER) and dibenzoylmethane (B1670423) (DBM). nih.govnih.gov

Pentaerythritol (PER): The addition of PER to the CaSt2/zinc orotate system significantly increases both the initial color (whiteness) and the long-term stability of the PVC. nih.govnih.gov PER is believed to complex with the zinc chloride formed during degradation, preventing it from catalyzing further breakdown. nih.gov

Dibenzoylmethane (DBM): DBM, a β-diketone, primarily improves the long-term thermal stability of PVC without the same marked effect on the initial color. nih.govnih.gov

This multi-component system highlights a powerful synergistic effect, where each component addresses a different aspect of the PVC degradation process, leading to a more robust and comprehensive stabilization. nih.gov

Stabilizer SystemEffect on PVC Thermal Stability
Pure PVCThermal stability time of approximately 390 seconds. nih.gov
PVC + Zinc Orotate (ZnOr₂)Increased thermal stability time to 500 seconds; postpones "zinc burning". nih.gov
PVC + Calcium Stearate (CaSt₂)/Zinc Orotate (ZnOr₂)Significant improvement in long-term stability, with optimal performance at a 1.8:1.2 ratio. nih.govnih.gov
PVC + CaSt₂/ZnOr₂ + Pentaerythritol (PER)Outstanding synergistic effect; significantly increases initial color and long-term stability. nih.govnih.gov
PVC + CaSt₂/ZnOr₂ + Dibenzoylmethane (DBM)Improves long-term thermal stability. nih.govnih.gov

Studies on Zinc-Orotate Complexes with Varied Ligand Substitutions

The coordination chemistry of zinc is versatile, allowing it to form complexes with various geometries, typically tetrahedral, square-pyramidal, or octahedral. researchgate.net The properties of a zinc-orotate complex can be modified by introducing other ligands, a process known as ligand substitution. These mixed-ligand complexes can exhibit different structural and chemical characteristics compared to the parent complex.

Orotic acid is a polydentate ligand, meaning it can bind to a metal ion through multiple atoms. researchgate.net In one study, a mixed-ligand complex was synthesized by reacting orotic acid with zinc acetate (B1210297) dihydrate. researchgate.net Characterization suggested that the orotic acid coordinates with the zinc(II) ion through an exocyclic oxygen, replacing water molecules from the original zinc acetate dihydrate structure, while the acetate groups maintained their bidentate coordination. researchgate.net

The introduction of different secondary ligands can lead to complexes with distinct properties. For example, mixed-ligand complexes of zinc(II) have been prepared with various nitrogen-containing heterocyclic bases (e.g., pyridine) and dicarboxylic acids (e.g., oxalic acid, phthalic acid). chemijournal.com These studies often result in four-coordinated, tetrahedral complexes. chemijournal.com Similarly, complexes have been formed with uridine (B1682114) and various amino acids, where the amino acids coordinate through both their carboxylate oxygen and amino nitrogen atoms. ias.ac.in

These studies demonstrate that the orotate ligand can be part of a more complex coordination sphere around a central zinc ion. The substitution of other ligands allows for the fine-tuning of the complex's geometry, stability, and reactivity, which is a foundational concept in the design of new metal-based compounds.

Future Research Directions and Unexplored Avenues for Zinc Orotate Dihydrate

Elucidation of Specific Cellular Uptake Mechanisms for Zinc Orotate (B1227488) Dihydrate in Diverse Cell Types

The therapeutic and physiological effects of any metal complex are fundamentally dependent on its ability to traverse the cell membrane and reach its intracellular targets. While it is understood that metal complexes can enter cells through various mechanisms—including passive diffusion, active transport via protein channels, and endocytosis—the specific pathways utilized by zinc orotate dihydrate have not been exhaustively detailed. researchgate.netresearchgate.net Future research must focus on delineating these mechanisms across a spectrum of cell types to understand its bioavailability and tissue-specific effects.

Key research questions to be addressed include:

Identification of Transporters: Investigating which specific membrane transporters (e.g., zinc transporters, organic anion transporters) recognize and facilitate the uptake of the intact zinc orotate complex or its dissociated ions.

Role of Endocytosis: Determining the extent to which endocytic pathways, such as clathrin-mediated or caveolae-mediated endocytosis, contribute to the internalization of this compound, particularly in specialized cells like immune cells or intestinal epithelia.

Comparative Cellular Studies: Conducting comparative uptake studies in various cell lines (e.g., hepatocytes, neurons, osteoblasts, and cancerous vs. non-cancerous cells) to understand how uptake efficiency and mechanisms differ, which could inform targeted therapeutic applications. nih.gov

A proposed experimental approach for these investigations is outlined in the table below.

Experimental TechniqueObjectiveRationale
Inhibitor Studies To identify the class of uptake mechanism (e.g., active transport, endocytosis).Using specific inhibitors for different pathways can block the uptake of this compound, thereby revealing the primary mechanism of entry.
Gene Silencing (siRNA) To pinpoint specific transporter proteins.Knocking down the expression of candidate transporter genes and observing a subsequent decrease in zinc uptake would confirm the transporter's role.
Confocal Microscopy To visualize the intracellular localization of the compound.Tagging the orotate ligand with a fluorescent marker would allow for real-time tracking of the compound as it enters the cell and localizes to specific organelles. nih.gov
ICP-MS of Cell Lysates To quantify the total intracellular zinc accumulation.This highly sensitive technique provides precise measurements of zinc concentration within cells after exposure, allowing for kinetic analysis of uptake. nih.gov

Advanced Spectroscopic Studies on this compound Interactions within Complex Biological Matrices

Once inside the cell, this compound will interact with a multitude of biomolecules, including proteins, nucleic acids, and metabolites. Understanding these interactions is crucial to elucidating its mechanism of action. Advanced spectroscopic techniques offer powerful, non-invasive tools to probe these molecular interactions within complex biological environments. orientjchem.org

Future spectroscopic studies should aim to:

Characterize Binding Partners: Utilize techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy to identify the specific functional groups on proteins (e.g., amino acid side chains in metalloenzymes) that coordinate with the zinc ion or interact with the orotate moiety. mdpi.com

Probe Structural Changes: Employ methods such as Circular Dichroism (CD) to determine how the binding of this compound affects the secondary and tertiary structures of target proteins.

Real-time Monitoring in Live Cells: Leverage advanced techniques like in-cell NMR to study the stability of the zinc-orotate complex and its interactions in the crowded and complex intracellular environment.

Development of Sophisticated Computational Models for Predicting Molecular Interactions and Bioactivity

Computational modeling has become an indispensable tool in modern chemistry and pharmacology, allowing researchers to predict molecular behavior and guide experimental design. acs.org The development of sophisticated models for this compound can accelerate the discovery of new biological activities and optimize its structure for specific applications.

Future research in this area should focus on:

Molecular Dynamics (MD) Simulations: Creating detailed MD simulations to model the behavior of this compound in aqueous solution and its dynamic interactions with biological membranes and proteins. nih.govchemrxiv.org These simulations can reveal how the complex approaches, binds to, and potentially alters the function of its biological targets. frontiersin.org

Quantum Mechanics/Molecular Mechanics (QM/MM) Models: Applying hybrid QM/MM methods to study the electronic structure of the zinc coordination sphere with high accuracy while treating the larger protein environment with more computationally efficient molecular mechanics. biorxiv.org This is particularly important for modeling enzymatic reactions where zinc may play a catalytic role.

Machine Learning and AI: Developing machine learning algorithms trained on datasets of known zinc-binding proteins and bioactive molecules to predict new potential targets and biological activities for this compound. github.comnih.govarxiv.org Such models could screen large biological databases to identify proteins that are likely to interact with the compound. nih.gov

Computational MethodResearch GoalPredicted Outcome
Molecular Dynamics (MD) Simulate the interaction of this compound with a target enzyme.Predict binding affinity, conformational changes in the protein, and the stability of the complex. biorxiv.org
QM/MM Model the catalytic mechanism of a zinc-dependent enzyme in the presence of zinc orotate.Elucidate the role of the compound in the enzyme's active site and its effect on reaction energetics.
Machine Learning Predict novel protein targets for this compound.Generate a ranked list of potential interacting proteins for subsequent experimental validation. chemistryworld.com

Exploration of Novel Analytical Methodologies for this compound Quantification and Purity Assessment in Complex Systems

Accurate quantification of this compound and its metabolites in biological fluids and tissues is essential for pharmacokinetic and metabolic studies. While techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are highly effective for elemental analysis, there is a need for methods that can distinguish the intact complex from its dissociated components and for more environmentally sustainable analytical practices. researchgate.netresearchgate.netvitas.no

Future directions in analytical methodology include:

Hyphenated Chromatographic Techniques: Developing methods such as High-Performance Liquid Chromatography coupled with ICP-MS (HPLC-ICP-MS) to separate the intact zinc orotate complex from free zinc ions and other zinc-containing species in biological samples.

Green Analytical Chemistry: Adapting existing analytical methods to align with the principles of green chemistry, which emphasize reducing the use of hazardous solvents, minimizing waste, and lowering energy consumption. labmanager.comyoutube.comresearchgate.net This could involve developing solvent-free sample preparation techniques or using more benign mobile phases in chromatography. pg.edu.plmdpi.com

Advanced Mass Spectrometry: Using high-resolution mass spectrometry to identify and quantify potential metabolites of the orotate ligand, providing a more complete picture of the compound's metabolic fate. mdpi.com

Analytical PrincipleKey AdvantagesFuture Application for this compound
ICP-MS Exceptional sensitivity for elemental quantification (ppb to ppt (B1677978) levels). vitas.nonih.govAccurate measurement of total zinc in biological samples to assess uptake and distribution. izincg.orgsquarespace.com
HPLC-ICP-MS Ability to separate different chemical forms of an element (speciation).Quantifying the proportion of intact zinc orotate versus free zinc ions in plasma or cell extracts.
Green Chemistry Methods Reduced environmental impact and improved analyst safety. labmanager.comDeveloping sustainable methods for routine quality control and environmental monitoring.

Investigation of Orotate Anion-Mediated Transport Mechanisms for Other Essential Micronutrients

The orotate anion itself is recognized by specific transporters in the body, notably in the kidneys. Studies have identified transporters such as URAT1 (SLC22A12) and OAT10 (SLC22A13) as being involved in the renal handling of urate and orotate. nih.govnih.gov This raises the intriguing possibility that the orotate anion could be used as a carrier molecule to facilitate the transport of other essential micronutrients.

Unexplored avenues in this area include:

Synthesis of Novel Orotate Salts: Creating and testing orotate salts of other essential minerals (e.g., magnesium, manganese, copper) to determine if this formulation enhances their cellular uptake and bioavailability.

Transport Studies with Other Orotates: Using cell lines that express high levels of OAT10 or URAT1 to investigate whether these transporters can facilitate the uptake of other mineral orotates. researchgate.net

Pharmacokinetic Profiling: Conducting animal studies to compare the absorption, distribution, metabolism, and excretion (ADME) profiles of novel orotate salts with more common formulations of these micronutrients.

Expansion of this compound Applications in Emerging Material Science Fields and Green Chemistry

The unique structure of zinc orotate, a metal-organic compound, suggests potential applications beyond its biological role. Its ability to form stable coordination polymers could be leveraged in material science and sustainable chemistry. researchgate.net

Promising future research directions are:

Metal-Organic Frameworks (MOFs): Investigating the use of zinc orotate as a building block (node or linker) for the synthesis of novel MOFs. nih.gov These highly porous materials have potential applications in gas storage, separation, and catalysis. youtube.comyoutube.com

Green Catalysis: Exploring the potential of zinc orotate-based materials as catalysts in chemical reactions that align with the principles of green chemistry. The zinc center can act as a Lewis acid catalyst, and immobilizing it within a solid framework could create a recyclable and environmentally friendly catalyst. researchgate.net

Functional Polymers: Researching the use of zinc orotate as a functional additive in polymers. For instance, it has already been shown to act as a thermal stabilizer for poly(vinyl chloride) (PVC), and its potential as a UV stabilizer, antimicrobial agent, or flame retardant in other polymer systems could be explored. mdpi.comresearchgate.net

Q & A

Q. What are the established synthetic protocols for zinc orotate dihydrate in academic research?

this compound is typically synthesized via aqueous coordination chemistry. A common method involves reacting zinc acetate dihydrate with potassium orotate in a water-methanol solvent system. For example, zinc acetate dihydrate (0.182 mmol) is added dropwise to a warm solution of potassium orotate (0.077 mmol) and 5-amino orotic acid (0.087 mmol) in 4 mL water and 1 mL methanol. The mixture is cooled for crystallization, yielding block crystals after 3 months . This method emphasizes stoichiometric control and solvent selection to optimize crystal growth.

Q. Which structural characterization techniques are critical for resolving the crystal structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard, supplemented by refinement using programs like SHELXL97. Key parameters include:

  • Space group : Monoclinic P21/cP2_1/c (common for hydrates)
  • Unit cell dimensions : a=5.1486A˚,b=15.1631A˚,c=16.4206A˚,β=90.56a = 5.1486 \, \text{Å}, b = 15.1631 \, \text{Å}, c = 16.4206 \, \text{Å}, \beta = 90.56^\circ
  • Refinement metrics : R(F2)=0.046R(F^2) = 0.046, wR(F2)=0.125wR(F^2) = 0.125, data-to-parameter ratio = 10.2 .
    Hydrogen bonding is validated via difference Fourier maps, with hydrogen atoms refined using mixed independent/constrained methods .

Q. What analytical methods are employed to confirm the purity and composition of this compound?

  • Elemental analysis : Matches calculated vs. observed percentages (e.g., C: 21.95% vs. 21.84%, Zn: 23.90% vs. 23.82%) .
  • Solid-state NMR : Validates coordination environments and hydrogen bonding using GIPAW-DFT calculations .
  • Thermogravimetric analysis (TGA) : Quantifies hydration states and thermal stability by tracking mass loss at elevated temperatures .

Q. What are the key geometric parameters of this compound derived from crystallographic data?

From SCXRD:

ParameterValue
Zn–O (carboxylate)~1.95–2.10 Å
O–H···O (hydrogen bonds)2.809–3.051 Å
Dihedral angle (carboxylate/uracil)4.0°
These parameters confirm near-planar orotate anions and octahedral Zn coordination in complexes like [Zn(H2O)2(phen)2](orotate)22H2O[\text{Zn(H}_2\text{O)}_2(\text{phen})_2](\text{orotate})_2 \cdot 2\text{H}_2\text{O} .

Advanced Research Questions

Q. How do hydrogen bonding networks influence the structural stability of this compound?

The 3D network is stabilized by:

  • Coordinated water : Forms O–H···O bonds between Zn complexes and orotate anions (D···A: 2.81–3.05 Å) .
  • Uncoordinated water : Bridges orotate ions via R32(8)R_3^2(8) and R32(7)R_3^2(7) ring motifs, creating infinite chains .
  • π-π interactions : Between aromatic phenanthroline ligands, enhancing lattice cohesion .

Q. What methodologies are used to analyze the thermal decomposition of this compound?

  • TGA/DTG/DTA : Identifies dehydration (e.g., 2 H2_2O lost at 100–150°C) and decomposition steps (orotate breakdown >250°C) .
  • Kinetic analysis : Applies the Flynn-Wall-Ozawa method to determine activation energy for decomposition stages.

Q. How can computational methods resolve contradictions in structural data for this compound?

  • DFT optimization : Adjusts unit cell parameters (e.g., removing water molecules from Mg orotate octahydrate to model dihydrate structures) .
  • NMR shielding calculations : Compare GIPAW-derived 13C^{13}\text{C} chemical shifts with experimental data to validate protonation states and hydrogen bonding .

Q. How does hydration state affect the physicochemical properties of zinc orotate?

  • Dihydrate vs. anhydrous : Hydration lowers lattice energy, increasing solubility. For Mg analogs, dihydrates exhibit shorter metal-oxygen bonds (e.g., Mg–O: 2.08 Å in dihydrate vs. 2.15 Å in octahydrate) .
  • Thermal stability : Dihydrates show distinct mass loss profiles (e.g., 8.5% mass loss at 120°C for 2 H2_2O) .

Q. What coordination geometries are observed in zinc orotate complexes, and how do ligands influence them?

  • Octahedral geometry : Dominates in [Zn(H2O)2(phen)2]2+[\text{Zn(H}_2\text{O)}_2(\text{phen})_2]^{2+}, with phenanthroline ligands occupying equatorial sites and water in axial positions .
  • Ligand effects : Bulky ligands (e.g., phenanthroline) reduce symmetry, creating distorted geometries compared to simpler carboxylate complexes.

Q. How are protonation states of orotate and counterions determined in this compound salts?

  • X-ray charge density analysis : Identifies proton locations (e.g., N9-protonated cytosinium in Cyt+^+Or^-·2H2_2O) .
  • Bond length trends : Shorter C–O bonds in deprotonated carboxylate (1.22–1.25 Å) vs. protonated forms (1.30–1.35 Å) .

Q. Table 1. Crystallographic Parameters for this compound Analogs

ParameterValueSource
Space groupP21/cP2_1/c
a,b,ca, b, c (Å)5.1486, 15.1631, 16.4206
β\beta (°)90.56
VV3^3)1281.87

Q. Table 2. Hydrogen Bonding Metrics in Zinc Orotate Complexes

Bond TypeD···A (Å)Angle (°)Role in StabilitySource
O–H···O (water bridge)2.809–3.051160–1753D network formation
N–H···O (ion pairs)2.85–3.10150–1652D sheet stabilization

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.